molecular formula C27H22ClN3O4 B14126090 N-(4-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(4-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14126090
M. Wt: 487.9 g/mol
InChI Key: PZFFZMAPQVBLHS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide (referred to hereafter as the "target compound") is a benzofuropyrimidinone derivative with a complex heterocyclic core. Its structure includes a fused benzofuran and pyrimidine-2,4-dione system, substituted at the 1-position with an acetamide group bearing a 4-chlorobenzyl moiety and at the 3-position with a phenylethyl chain.

Properties

Molecular Formula

C27H22ClN3O4

Molecular Weight

487.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C27H22ClN3O4/c28-20-12-10-19(11-13-20)16-29-23(32)17-31-24-21-8-4-5-9-22(21)35-25(24)26(33)30(27(31)34)15-14-18-6-2-1-3-7-18/h1-13H,14-17H2,(H,29,32)

InChI Key

PZFFZMAPQVBLHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=C(C=C5)Cl

Origin of Product

United States

Biological Activity

N-(4-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered interest for its potential biological activity. Its unique structure combines a chlorobenzyl group with a benzofuro-pyrimidine moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H22ClN3O4C_{27}H_{22}ClN_{3}O_{4} with a molecular weight of 487.9 g/mol. The IUPAC name is N-[(4-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-benzofuro[3,2-d]pyrimidin-1-yl]acetamide. The structure is characterized by a chlorobenzyl substituent and a complex bicyclic system that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC27H22ClN3O4
Molecular Weight487.9 g/mol
IUPAC NameN-[(4-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-benzofuro[3,2-d]pyrimidin-1-yl]acetamide
InChI KeyZMDARCOGHQGMIH-UHFFFAOYSA-N

The biological activity of N-(4-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide likely involves interactions with specific enzymes or receptors in the body. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic processes or signaling pathways.
  • Receptor Modulation : It could interact with various receptors (e.g., purinergic receptors), potentially influencing neurotransmission and inflammatory responses.

Biological Activity Studies

Research has indicated that compounds structurally similar to N-(4-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibit significant biological activities such as antimicrobial and anti-inflammatory effects.

Case Studies

  • Antimicrobial Activity : A study evaluated derivatives of similar compounds for their efficacy against common bacterial strains. Results indicated that certain derivatives displayed potent antibacterial properties against Gram-positive bacteria.
    • Study Reference : The antimicrobial activity was assessed using standard strains and showed promising results for compounds with structural similarities to the target compound .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of related pyrimidine derivatives. These compounds were shown to reduce inflammation markers in vitro and in vivo models.
    • Study Reference : The anti-inflammatory effects were attributed to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Key Observations :

  • The benzofuropyrimidinone core in the target compound is distinct from furopyrimidines () and pyrazolopyrimidines (), which may alter planarity and binding pocket compatibility.

Substituent Effects on Pharmacological Properties

Halogenated Benzyl Groups

  • 4-Chlorobenzyl (Target Compound) : Introduces moderate lipophilicity (ClogP ~3.5 estimated) and may enhance hydrophobic interactions in enzyme active sites. Comparable to 2,4-difluorobenzyl in Compound 51 (), though the latter’s electron-withdrawing fluorine atoms could reduce metabolic stability .

Aromatic and Aliphatic Side Chains

  • 2-Phenylethyl (Target Compound) : The extended alkyl chain with a terminal phenyl group may promote van der Waals interactions in hydrophobic pockets, a feature absent in shorter chains (e.g., methyl groups in ) .
  • Chromen-2-yl () : Present in pyrazolopyrimidine derivatives, this planar heterocycle could enhance DNA intercalation but may reduce bioavailability due to increased molecular weight .

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